molecular formula C19H18F2N4O B2368904 N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide CAS No. 882256-43-1

N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No. B2368904
CAS RN: 882256-43-1
M. Wt: 356.377
InChI Key: MRSKWBNJBBYCKB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, also known as DFIPP, is a novel compound that has gained considerable attention in the scientific community due to its potential pharmacological properties. DFIPP belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities.

Scientific Research Applications

1. Potential for Mood Disorder Research

A study conducted by Heinrich et al. (2004) explored the potential of structurally similar compounds as selective 5-HT(1A) agonists, indicating their usefulness in pharmacological studies related to mood disorders. These compounds exhibit high receptor specificity and affinity, making them valuable tools for researching serotonergic systems and their role in mood regulation (Heinrich et al., 2004).

2. Antimicrobial Activity

Patil et al. (2021) synthesized a series of new piperazine derivatives, including compounds structurally similar to N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, demonstrating promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Patil et al., 2021).

3. CGRP Receptor Antagonism

Cann et al. (2012) discussed the synthesis and application of a related compound as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This could imply potential uses in conditions involving CGRP, such as migraine (Cann et al., 2012).

4. Rho Kinase Inhibition for CNS Disorders

Wei et al. (2016) developed a process for synthesizing a compound with structural similarities, highlighting its role as a Rho kinase inhibitor. This could indicate potential therapeutic applications in central nervous system disorders (Wei et al., 2016).

5. Potential Antifungal Azoles

Upadhayaya et al. (2004) synthesized a series of compounds, including those structurally related to the subject compound, showing significant antifungal activity. This suggests its potential use in developing new antifungal agents (Upadhayaya et al., 2004).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-13-4-5-17(15(21)12-13)23-19(26)25-10-8-24(9-11-25)18-3-1-2-16-14(18)6-7-22-16/h1-7,12,22H,8-11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKWBNJBBYCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

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